Myrtillin, chemically known as delphinidin 3-O-glucoside, is an anthocyanin pigment responsible for the vibrant blue and purple hues observed in various fruits and vegetables. [, , , , , , ] It is primarily found in bilberries (Vaccinium myrtillus), a European blueberry species. [, , ] Myrtillin exhibits antioxidant properties, suggesting its potential to combat oxidative damage. [] It belongs to the anthocyanin class of flavonoids, known for their diverse biological activities. [, , ]
Scientific research on myrtillin focuses on its potential health benefits, particularly its antioxidant, anti-inflammatory, and potential anti-diabetic properties. [, , , , ]
Myrtillin is a natural compound classified as an anthocyanin, specifically the 3-glucoside of delphinidin. It is predominantly found in various fruits, particularly in bilberries, blueberries, and blackcurrants. This compound is recognized for its vibrant blue to purple pigmentation and is associated with numerous health benefits due to its antioxidant properties. Myrtillin contributes significantly to the color of many fruits and vegetables, making it an important pigment in the plant kingdom.
Myrtillin is primarily sourced from berries such as bilberries (Vaccinium myrtillus), blueberries (Vaccinium corymbosum), and blackcurrants (Ribes nigrum). These fruits are rich in anthocyanins, which are responsible for their characteristic colors and potential health benefits. The extraction of myrtillin from these sources typically involves methods such as maceration, filtration, and purification using high-performance liquid chromatography (HPLC) .
Myrtillin falls under the category of flavonoids, specifically within the subclass of anthocyanins. Anthocyanins are water-soluble pigments that play a crucial role in plant coloration and are known for their antioxidant properties. Myrtillin's molecular formula is , and it is often studied for its biochemical interactions and health-related effects .
Myrtillin can be synthesized through enzymatic acylation processes involving blackcurrant anthocyanins. This method enhances the stability and lipophilicity of the anthocyanin molecules by transferring acyl groups using specific enzymes .
The synthesis typically involves:
Myrtillin's structure features a delphinidin backbone with a glucose moiety attached at the third carbon position. This configuration contributes to its solubility and biological activity.
Myrtillin participates in various chemical reactions, including:
Key reagents involved in these reactions include:
Myrtillin exhibits its biological effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases.
Research indicates that myrtillin's interaction with enzymes and proteins enhances its protective effects against oxidative damage . Studies have shown that it can inhibit platelet aggregation, further highlighting its potential health benefits.
Myrtillin has several scientific uses, including:
Myrtillin (delphinidin-3-O-glucoside) is a water-soluble anthocyanin pigment classified within the flavonoid superfamily. Its chemical structure consists of a delphinidin aglycone (three hydroxyl groups on the B-ring) conjugated to a β-D-glucose molecule at the C-3 position [3] [4]. This glycosylation enhances its stability and solubility compared to non-glycosylated anthocyanidins. The compound exists as a flavylium cation at acidic pH (red hues), transitioning to quinoidal blue forms at neutral pH and colorless species at alkaline conditions [3]. Myrtillin’s redox-active phenolic groups enable potent electron donation, underpinning its biochemical significance in both plant physiology and human nutrition [1] [9].
Table 1: Key Chemical Properties of Myrtillin
Property | Specification |
---|---|
IUPAC Name | (2S,3R,4S,5S,6R)-2-(5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol; chloride |
Molecular Formula | C~21~H~21~O~12~^+^ |
Anthocyanidin Type | Delphinidin derivative |
Glycosylation Site | 3-O-β-D-glucoside |
UV-Vis λ~max~ | 546 nm (acidic conditions) |
Molecular Weight | 465.38 g/mol |
Myrtillin was first isolated from Myrtus communis (myrtle) in the early 20th century, lending the compound its name. Traditional Mediterranean and Middle Eastern pharmacopeias utilized myrtle berries and leaves for wound healing and respiratory ailments, though the specific anthocyanin constituents were unidentified historically [5] [7]. Modern chromatography (HPLC, LC-MS) in the 1990s enabled its purification and structural verification. Landmark studies confirmed its presence in Vaccinium species (e.g., blueberries) and carnivorous plants like Dionaea muscipula (Venus flytrap) [6] [12]. The 2020s witnessed breakthroughs in elucidating its biosynthetic regulation via light-responsive transcription factors [10].
In plants, myrtillin serves dual physiological roles:
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